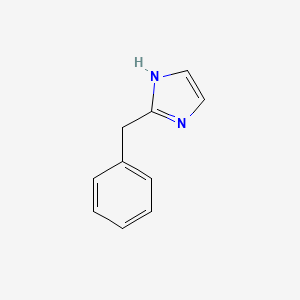

2-Benzyl-1h-imidazole

概要

説明

Synthesis Analysis

The synthesis of 2-Benzyl-1H-imidazole derivatives involves various strategies, often focusing on the efficient assembly of the imidazole core followed by benzyl group introduction. One method involves the one-pot synthesis approach, where simple starting materials undergo a series of reactions in a single reactor, demonstrating the chemical versatility and potential for straightforward synthetic routes to these compounds (Zhao, Lin, & Liang, 2019). Other methods include the use of catalysis, such as Cu(OTf)2-/I2-catalyzed C–C bond cleavage of chalcones and benzylamines, highlighting the role of transition metals in facilitating the formation of imidazole derivatives (Salfeena, Jalaja, Davis, Suresh, & Somappa, 2018).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through various spectroscopic and crystallographic techniques. X-ray crystallography, for instance, provides detailed insights into the arrangement of atoms within the molecule and the spatial orientation of the benzyl group in relation to the imidazole ring. These structural analyses are crucial for understanding the compound's reactivity and interaction with biological targets (Özdemir, Dayan, & Demirmen, 2016).

Chemical Reactions and Properties

This compound undergoes a variety of chemical reactions, reflecting its reactivity and potential for further functionalization. These include N-alkylation, electrophilic substitutions, and interactions with nucleophiles, showcasing the compound's versatility in organic synthesis. The chemical properties of these imidazole derivatives are influenced by the presence of the benzyl group, which can affect the electron density and reactivity of the imidazole ring (Jadhav, Shaikh, Kale, & Gill, 2009).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in chemical and pharmaceutical formulations. These properties are determined by the compound's molecular structure and intermolecular interactions, with X-ray diffraction studies providing valuable information on the crystalline forms and stability of these compounds (Ünver, Sancak, Tanak, Değirmencioğlu, Düğdü, Er, & Işık, 2009).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for understanding the behavior of this compound in different chemical environments. These properties are influenced by the imidazole ring's electronic structure and the substituents attached to it, playing a crucial role in its reactivity and potential applications in synthesis and drug development (Compernolle & Toppet, 1986).

科学的研究の応用

Synthesis and Analgesic Activity

- Synthesis and Analgesic Activity in Mice : 2-Benzyl-1H-imidazole derivatives have been synthesized and tested for analgesic activity in mice. Some compounds exhibited moderate to good analgesic activity, comparable to morphine, without observed toxicity at specific dosages (Uçucu, Karaburun, & Işikdağ, 2001).

Interaction with DNA and Anticancer Properties

- Anticancer Potential and DNA Interaction : Ruthenium(II)–Arene Metallacycles containing this compound ligands have been synthesized, showing moderate anti-proliferative activity against various cancer cells. These complexes can interact with DNA and have potential as anticancer agents (Wang et al., 2017).

Photoluminescence and Antitumor Activity

- Photoluminescence and Antitumor Properties : A zinc complex based on this compound exhibited yellow-green luminescence and significant inhibition against Eca109 cancer cells, showing promise in esophageal cancer treatment (Che et al., 2015).

Corrosion Inhibition

- Corrosion Inhibition in Mild Steel : Benzimidazole compounds, including this compound derivatives, have shown excellent corrosion inhibiting properties for mild steel in acidic environments, suggesting applications in industrial corrosion protection (Chaouiki et al., 2020).

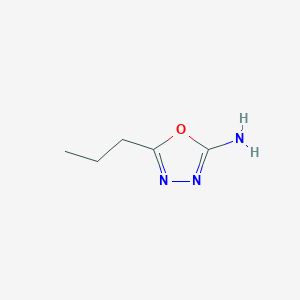

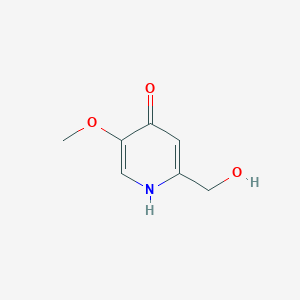

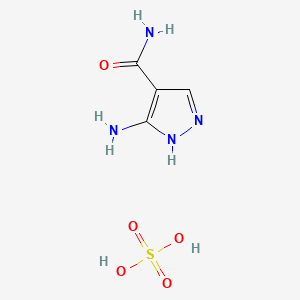

Antimicrobial Properties

- Antimicrobial and Antitubercular Agents : Novel benzimidazole–oxadiazole hybrid molecules, derived from this compound, have demonstrated potent antimicrobial and anti-tubercular activities, emerging as strong candidates in antimicrobial research (Shruthi et al., 2016).

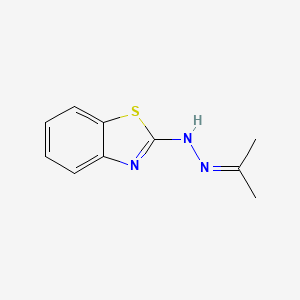

Selective TAAR1 Agonists

- TAAR1 Receptor Agonism : A series of this compound compounds were identified as potent and selective agonists of the TAAR1 receptor, with potential implications for treating schizophrenia (Galley et al., 2012).

作用機序

Target of Action

2-Benzyl-1h-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been shown to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects . For example, some imidazole derivatives have been shown to inhibit the biotransformation of certain compounds in fishes . The specific interactions between this compound and its targets would depend on the specific structure and functional groups of the compound.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it’s likely that this compound could affect multiple pathways . The specific pathways affected would depend on the compound’s targets and mode of action.

Pharmacokinetics

Imidazole itself is known to be highly soluble in water and other polar solvents, which could influence the compound’s bioavailability .

Result of Action

Given the wide range of biological activities exhibited by imidazole derivatives, the effects could be diverse and depend on the specific targets and pathways affected .

Safety and Hazards

While specific safety and hazard information for 2-Benzyl-1h-imidazole is not available in the retrieved sources, it is generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . The recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the future challenges in this field .

特性

IUPAC Name |

2-benzyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-7H,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPDOWNULRULLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70286652 | |

| Record name | 2-benzyl-1h-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14700-62-0 | |

| Record name | 14700-62-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-benzyl-1h-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

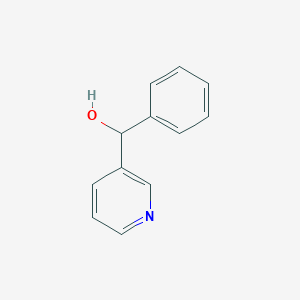

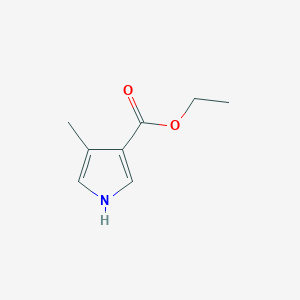

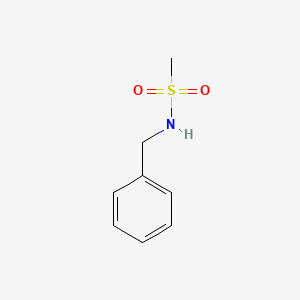

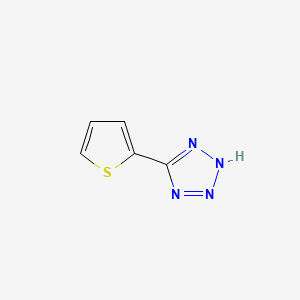

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。